molecular formula C15H15N5O4 B11487766 8-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11487766
M. Wt: 329.31 g/mol
InChI Key: ZXRHOCUIECSLOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purines. This compound is characterized by the presence of a benzodioxole group attached to a purine scaffold, which is further substituted with methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole moiety is synthesized through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Attachment to the Purine Scaffold: The benzodioxole intermediate is then reacted with 8-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.

    Purification Steps: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

8-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety or the purine scaffold.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

    Oxidation Products: Oxidized derivatives of the benzodioxole and purine moieties.

    Reduction Products: Reduced forms of the compound with altered functional groups.

    Substitution Products: Compounds with substituted groups at specific positions on the benzodioxole or purine rings.

Scientific Research Applications

8-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer and antiviral properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways, leading to effects such as cell cycle arrest, apoptosis, or inhibition of viral replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H15N5O4

Molecular Weight

329.31 g/mol

IUPAC Name

8-(1,3-benzodioxol-5-ylmethylamino)-1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C15H15N5O4/c1-19-12-11(13(21)20(2)15(19)22)17-14(18-12)16-6-8-3-4-9-10(5-8)24-7-23-9/h3-5H,6-7H2,1-2H3,(H2,16,17,18)

InChI Key

ZXRHOCUIECSLOL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.